5-(2-Trifluoromethoxyphenyl)-nicotinic acid
Description
Properties
Molecular Formula |
C13H8F3NO3 |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-10(11)8-5-9(12(18)19)7-17-6-8/h1-7H,(H,18,19) |
InChI Key |
UWWPSXMCAPGPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Nicotinic Acid Derivatives
Halogenation at the 5-position of nicotinic acid serves as a critical precursor step. For example, 2-chloronicotinic acid is halogenated using N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 5. This intermediate facilitates subsequent nucleophilic displacement by trifluoromethoxyphenyl groups.
Reaction Conditions :
Nucleophilic Aromatic Substitution (SNAr)
The 5-chloro intermediate undergoes SNAr with 2-trifluoromethoxyphenol under basic conditions. Potassium carbonate or cesium carbonate in dimethylformamide (DMF) promotes the displacement of chloride by the phenoxide ion.
Optimization Insights :
-
Temperature : 120–150°C for 8–24 hours.
-
Catalyst : Copper(I) iodide (10 mol%) enhances reaction rates via Ullmann-type coupling.
-
Yield : 60–75%, with byproducts arising from competing hydrolysis of the trifluoromethoxy group.
Example Protocol :
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki reaction enables direct coupling of a boronic acid to a halogenated nicotinic acid derivative. 5-Bromonicotinic acid reacts with 2-trifluoromethoxyphenylboronic acid under palladium catalysis.
Key Parameters :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
-
Base : Na₂CO₃ or K₃PO₄ in a biphasic solvent system (toluene/water).
Mechanistic Consideration : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination, forms the C–C bond.
Stille Coupling
While less common due to toxicity concerns, Stille coupling using 2-trifluoromethoxyphenylstannane and 5-iodonicotinic acid derivatives offers an alternative.
Conditions :
-
Catalyst : Pd₂(dba)₃ with AsPh₃ ligand.
-
Solvent : Tetrahydrofuran (THF) under inert atmosphere.
Esterification and Hydrolysis
Esterification of Halogenated Nicotinic Acids
Adapting methodologies from diflufenican synthesis, 2-chloronicotinic acid is esterified with 2-trifluoromethoxyphenol using a solid superacid catalyst (e.g., sulfated zirconia).
Procedure :
Hydrolysis to Nicotinic Acid
The ester undergoes basic hydrolysis (NaOH, ethanol/water) to yield the carboxylic acid.
Conditions :
-
Temperature : 80°C for 4 hours.
-
Workup : Acidification with HCl to pH 2–3 precipitates the product.
Catalytic Methods and Optimization
Solid Superacid Catalysts
The use of sulfated zirconia in esterification eliminates the need for stoichiometric acid scavengers, reducing waste. Catalyst recycling achieves 5–7 cycles without significant activity loss.
Palladium Nanocatalysts
Pd nanoparticles immobilized on mesoporous silica enhance Suzuki coupling efficiency, enabling catalyst recovery and reuse (TON > 500).
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 70–85% | High regioselectivity, mild conditions | Cost of boronic acids |
| SNAr | 60–75% | Simple setup | High temperatures, byproduct formation |
| Esterification-Hydrolysis | 50–92% | Scalable, minimal waste | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
5-(2-Trifluoromethoxyphenyl)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Trifluoromethoxyphenyl)-nicotinic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Trifluoromethoxyphenyl)-nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethoxy group confers unique electronic and steric properties. Key comparisons with analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Effects : The -OCF₃ group increases the acidity of the carboxylic acid moiety, which may influence ionization state and membrane permeability .
Hyperphosphatemia Management
Nicotinic acid derivatives are known to reduce serum phosphorus levels in dialysis patients. A meta-analysis of 12 studies () demonstrated that nicotinic acid analogs significantly lowered serum phosphorus at 4 weeks (SMD: 0.68) and 8 weeks (SMD: 1.05), with concurrent reductions in calcium-phosphorus product and lipid-modulating effects (e.g., increased HDL, decreased triglycerides) .
Anti-Inflammatory Activity
highlights nicotinic acid hydrazide derivatives (e.g., Compound 1 and 2) as potent TNF-α inducers in macrophages. The target compound’s carboxylic acid group may exhibit distinct mechanisms compared to hydrazides, but the trifluoromethoxy group could enhance anti-inflammatory potency by stabilizing interactions with hydrophobic pockets in target proteins .
Implications for Target Compound :
- The trifluoromethoxy group may introduce unique metabolic pathways, necessitating specific toxicity studies.
- Gastrointestinal adverse events (e.g., diarrhea) are common in nicotinic acid derivatives, likely due to prostaglandin-mediated effects .
Q & A
Basic Question: How can researchers optimize the synthesis of 5-(2-trifluoromethoxyphenyl)-nicotinic acid to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters using Design of Experiments (DoE) principles. Key steps include:
- Reagent selection : Use coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) for amide bond formation, as demonstrated in nicotinic acid derivative syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Maintain 100°C for hydrolysis reactions to achieve >75% yield .
- Statistical analysis : Apply factorial design to identify critical parameters (e.g., molar ratios, reaction time) and minimize experimental runs .
Advanced Question: What mechanistic insights explain the regioselectivity of trifluoromethoxy group introduction during nicotinic acid functionalization?
Methodological Answer:
Regioselectivity is influenced by:
- Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) direct substitution to meta/para positions .
- Steric effects : Bulky substituents on the phenyl ring favor reaction at less hindered sites. Computational modeling (e.g., DFT) can predict reactive sites .
- Catalytic intermediates : Use of transition metals (e.g., Cu in click chemistry) modifies electronic environments, altering regioselectivity .
Basic Question: Which analytical techniques are critical for characterizing 5-(2-trifluoromethoxyphenyl)-nicotinic acid and its intermediates?
Methodological Answer:
- NMR spectroscopy : and NMR confirm structural integrity and trifluoromethoxy group placement .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection .
Advanced Question: How do solubility challenges of 5-(2-trifluoromethoxyphenyl)-nicotinic acid in aqueous media impact its application in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug design : Synthesize ester or amide derivatives (e.g., methyl esters) to enhance lipophilicity and cell permeability .
- Micellar encapsulation : Employ surfactants (e.g., Tween-80) for in vitro studies requiring aqueous dispersion .
Advanced Question: What strategies address contradictions in reported reaction yields for trifluoromethoxy-containing nicotinic acid derivatives?
Methodological Answer:
- Reproducibility audits : Validate reported conditions (e.g., reagent purity, inert atmosphere) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated species) that reduce yield .
- Scale-dependent effects : Pilot small-scale reactions (≤1 mmol) before scaling up to troubleshoot exothermicity or mixing inefficiencies .
Basic Question: What computational tools predict the reactivity and stability of 5-(2-trifluoromethoxyphenyl)-nicotinic acid under varying pH conditions?
Methodological Answer:
- pKa prediction : Software like MarvinSketch estimates ionization states of the carboxylic acid and trifluoromethoxy groups .
- Molecular dynamics (MD) : Simulate protonation effects on solubility and aggregation in aqueous buffers .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess hydrolytic stability of the trifluoromethoxy group .
Advanced Question: How can 5-(2-trifluoromethoxyphenyl)-nicotinic acid be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Ligand design : Utilize the carboxylic acid group for coordination with metal nodes (e.g., Zr, Cu) .
- Post-synthetic modification (PSM) : Functionalize MOFs via amidation or esterification of the nicotinic acid moiety .
- Catalytic testing : Evaluate MOF performance in acid-catalyzed reactions (e.g., ester hydrolysis) using kinetic studies .
Basic Question: What safety protocols are essential when handling 5-(2-trifluoromethoxyphenyl)-nicotinic acid in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of trifluoromethoxy group degradation products (e.g., HF) .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Advanced Question: How does the trifluoromethoxy group influence the compound’s electronic properties compared to methoxy or nitro substituents?
Methodological Answer:
- Electron-withdrawing effect : The -OCF group decreases electron density on the aromatic ring more strongly than -OCH, altering redox potentials (measured via cyclic voltammetry) .
- Hammett constants : σ values quantify substituent effects on reaction rates (σ for -OCF = +0.38 vs. -OCH = +0.12) .
- Spectroscopic shifts : Compare NMR chemical shifts to assess electronic environments .
Advanced Question: What methodologies resolve spectral overlaps in 1H^{1}\text{H}1H NMR analysis of 5-(2-trifluoromethoxyphenyl)-nicotinic acid derivatives?
Methodological Answer:
- 2D NMR techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., aromatic protons near the trifluoromethoxy group) .
- Solvent optimization : Switch to deuterated DMSO-d to resolve broadening caused by hydrogen bonding .
- Variable temperature NMR : Elevate temperature (e.g., 50°C) to reduce rotational barriers and simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
